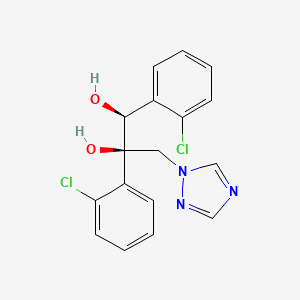

1,2-Propanediol, 1,2-bis(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)-

Description

1,2-propanediol, 1,2-bis(2-chlorophényl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- est un composé organique synthétique qui appartient à la classe des dérivés du triazole Ces composés sont connus pour leurs applications diverses dans différents domaines, notamment les produits pharmaceutiques, l’agriculture et la science des matériaux.

Propriétés

Numéro CAS |

107659-49-4 |

|---|---|

Formule moléculaire |

C17H15Cl2N3O2 |

Poids moléculaire |

364.2 g/mol |

Nom IUPAC |

(1S,2R)-1,2-bis(2-chlorophenyl)-3-(1,2,4-triazol-1-yl)propane-1,2-diol |

InChI |

InChI=1S/C17H15Cl2N3O2/c18-14-7-3-1-5-12(14)16(23)17(24,9-22-11-20-10-21-22)13-6-2-4-8-15(13)19/h1-8,10-11,16,23-24H,9H2/t16-,17-/m0/s1 |

Clé InChI |

ANLXICFIPWEMIN-IRXDYDNUSA-N |

SMILES isomérique |

C1=CC=C(C(=C1)[C@@H]([C@](CN2C=NC=N2)(C3=CC=CC=C3Cl)O)O)Cl |

SMILES canonique |

C1=CC=C(C(=C1)C(C(CN2C=NC=N2)(C3=CC=CC=C3Cl)O)O)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 1,2-propanediol, 1,2-bis(2-chlorophényl)-3-(1H-1,2,4-triazol-1-yl)- implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante pourrait inclure :

Formation du cycle triazole : Ceci peut être réalisé par une réaction de cyclisation impliquant des dérivés d’hydrazine et des alcynes ou des nitriles appropriés.

Introduction de groupes chlorophényles : Les groupes chlorophényles peuvent être introduits par des réactions de substitution nucléophile utilisant des dérivés du chlorobenzène.

Attachement à la chaîne propanediol : La dernière étape implique le couplage des intermédiaires triazole et chlorophényle à la chaîne propanediol dans des conditions réactionnelles spécifiques, telles que l’utilisation de catalyseurs et des températures contrôlées.

Méthodes de production industrielle

La production industrielle de ce composé impliquerait probablement l’optimisation de la voie de synthèse pour la fabrication à grande échelle. Cela inclut :

Sélection de réactifs économiques : Utiliser des réactifs disponibles dans le commerce et économiques pour minimiser les coûts de production.

Optimisation des conditions réactionnelles : Ajustement précis des paramètres réactionnels tels que la température, la pression et la concentration du catalyseur pour maximiser le rendement et la pureté.

Techniques de purification : Utiliser des techniques de purification avancées comme la chromatographie et la cristallisation pour obtenir un produit de haute pureté.

Analyse Des Réactions Chimiques

4. Applications de la recherche scientifique

Chimie

Catalyse : Le composé peut être utilisé comme ligand dans les réactions catalytiques, améliorant les vitesses de réaction et la sélectivité.

Science des matériaux : Il peut être incorporé dans des polymères pour améliorer leurs propriétés thermiques et mécaniques.

Biologie

Inhibition enzymatique : Le cycle triazole peut interagir avec les enzymes, inhibant potentiellement leur activité et servant de composé de tête pour le développement de médicaments.

Activité antimicrobienne : Le composé peut présenter des propriétés antimicrobiennes, ce qui le rend utile dans le développement de nouveaux antibiotiques.

Médecine

Produits pharmaceutiques : Il peut être utilisé comme ingrédient pharmaceutique actif (API) dans des médicaments ciblant des maladies spécifiques, telles que les infections fongiques ou le cancer.

Industrie

Agriculture : Le composé peut être utilisé dans les produits agrochimiques pour protéger les cultures contre les ravageurs et les maladies.

Revêtements : Il peut être utilisé dans les revêtements pour améliorer la durabilité et la résistance aux facteurs environnementaux.

Applications De Recherche Scientifique

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing reaction rates and selectivity.

Material Science: It can be incorporated into polymers to improve their thermal and mechanical properties.

Biology

Enzyme Inhibition: The triazole ring can interact with enzymes, potentially inhibiting their activity and serving as a lead compound for drug development.

Antimicrobial Activity: The compound may exhibit antimicrobial properties, making it useful in developing new antibiotics.

Medicine

Pharmaceuticals: It can be used as an active pharmaceutical ingredient (API) in drugs targeting specific diseases, such as fungal infections or cancer.

Industry

Agriculture: The compound can be used in agrochemicals to protect crops from pests and diseases.

Coatings: It can be used in coatings to enhance durability and resistance to environmental factors.

Mécanisme D'action

Le mécanisme d’action du 1,2-propanediol, 1,2-bis(2-chlorophényl)-3-(1H-1,2,4-triazol-1-yl)- implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le cycle triazole peut former des liaisons hydrogène et se coordonner avec des ions métalliques, affectant l’activité des enzymes. Les groupes chlorophényles peuvent améliorer la lipophilie du composé, facilitant son interaction avec les membranes cellulaires et les cibles intracellulaires.

Comparaison Avec Des Composés Similaires

Composés similaires

1,2-propanediol, 1,2-bis(4-chlorophényl)-3-(1H-1,2,4-triazol-1-yl)- : Structure similaire mais avec un schéma de substitution différent sur les cycles phényles.

1,2-propanediol, 1,2-bis(2-bromophényl)-3-(1H-1,2,4-triazol-1-yl)- : Substituants brome au lieu de chlore.

1,2-propanediol, 1,2-bis(2-chlorophényl)-3-(1H-1,2,3-triazol-1-yl)- : Structure de cycle triazole différente.

Unicité

La combinaison unique du cycle triazole et des groupes chlorophényles dans le 1,2-propanediol, 1,2-bis(2-chlorophényl)-3-(1H-1,2,4-triazol-1-yl)- confère des propriétés chimiques distinctes, telles qu’une stabilité accrue et une activité biologique spécifique, ce qui le rend précieux pour diverses applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.